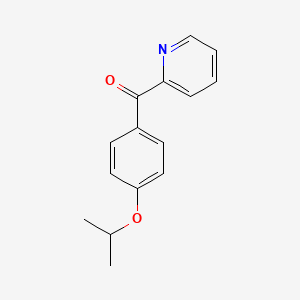

2-(4-Isopropoxybenzoyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Isopropoxybenzoyl)pyridine” is a chemical compound that belongs to the pyridine family. It has the IUPAC name (4-isopropoxyphenyl) (2-pyridinyl)methanone . The compound has a molecular weight of 241.29 .

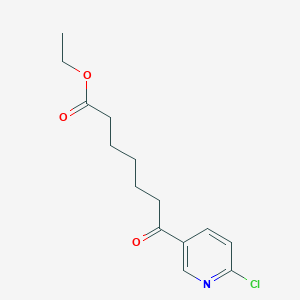

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a 4-isopropoxybenzoyl group . The InChI code for the compound is 1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 .

Physical And Chemical Properties Analysis

“this compound” is a pale yellow solid. It has a molecular weight of 241.29 .

Wissenschaftliche Forschungsanwendungen

DNA Binding Agents

- Research Insight : Certain symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles, which are structurally related to 2-(4-Isopropoxybenzoyl)pyridine, have been synthesized and shown to bind specifically to AT-rich sequences in DNA. Their binding affinities to double-stranded DNA vary based on the position of the pyridine moiety. This suggests potential applications in molecular recognition and targeting specific DNA sequences (Chaudhuri, Ganguly, & Bhattacharya, 2007).

Fluorescent Probes for Mercury Ion

- Research Insight : Derivatives of 2-pyridyl isonitriles, closely related to this compound, have been used to synthesize imidazo[1,2-a]pyridines. These compounds have shown efficiency as fluorescent probes for detecting mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Fuel Cell Performance Enhancement

- Research Insight : Pyridine-polybenzimidazoles, which are structurally related to this compound, have been synthesized and used as binders in gas diffusion electrodes for fuel cells. These compounds have significantly enhanced the performance of membrane electrode assemblies in fuel cells, particularly at high temperatures (Su et al., 2014).

Hydrogen-bonded Liquid Crystals

- Research Insight : Compounds containing carboxylic acid and pyridine fragments, similar to this compound, have been used to create hydrogen-bonded liquid crystals. These materials have shown a unique dependence on molecular orientation and stability of hydrogen bonds, which could be useful in the design of new liquid crystal materials (Kato et al., 2006).

Development of Polyimides

- Research Insight : Novel polyimides containing pyridine moieties, similar to this compound, have been synthesized and characterized. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them potential materials for various industrial applications (Wang et al., 2006).

Chemical Transformations and Coordination Chemistry

- Research Insight : this compound and its derivatives have been explored in various chemical transformations and coordination chemistry applications. This includes the synthesis of new ligands and complexes, which could be used in catalysis, sensing, and materials science (Frei et al., 2018).

Liquid Crystal Synthesis

- Research Insight : Pyridine-based compounds have been synthesized and characterized for their application in liquid crystals. These compounds, which include structures similar to this compound, demonstrate unique mesomorphic properties and potential use in display technologies (Ong et al., 2018).

Eigenschaften

IUPAC Name |

(4-propan-2-yloxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11(2)18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBWSDVXPKQDIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642003 |

Source

|

| Record name | {4-[(Propan-2-yl)oxy]phenyl}(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898779-88-9 |

Source

|

| Record name | [4-(1-Methylethoxy)phenyl]-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Propan-2-yl)oxy]phenyl}(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

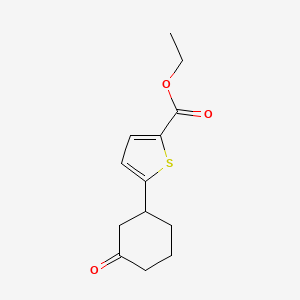

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)

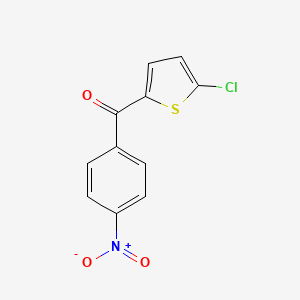

methanone](/img/structure/B1324109.png)